A Comprehensive Technical Guide to 5-Chloro-2-methoxyphenylboronic acid
A Comprehensive Technical Guide to 5-Chloro-2-methoxyphenylboronic acid
CAS Number: 89694-48-4
This technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development on 5-Chloro-2-methoxyphenylboronic acid. It covers its physicochemical properties, safety information, synthesis, purification, and applications, with a focus on its role in palladium-catalyzed cross-coupling reactions.
Physicochemical and Safety Data
5-Chloro-2-methoxyphenylboronic acid is a substituted arylboronic acid, appearing as a white to light yellow crystalline powder.[1][2] It is a key intermediate in organic synthesis, particularly valued for its application in Suzuki-Miyaura cross-coupling reactions to form biaryl structures, which are common motifs in pharmacologically active molecules.[3]
Physicochemical Properties
The key physicochemical data for 5-Chloro-2-methoxyphenylboronic acid are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 89694-48-4 | [1][4] |
| Molecular Formula | C₇H₈BClO₃ | [1][2][4] |
| Molecular Weight | 186.40 g/mol | [1][4] |
| Appearance | White to Light yellow powder to crystal | [1][2] |
| Melting Point | 134-142 °C | [1][4] |
| pKa (Predicted) | 7.58 ± 0.58 | [1] |
| SMILES String | COc1ccc(Cl)cc1B(O)O | [1] |
| InChI Key | FMBVAOHFMSQDGT-UHFFFAOYSA-N | [1] |
Safety and Handling
5-Chloro-2-methoxyphenylboronic acid is classified as a hazardous substance and requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including eye shields, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated area or under a chemical fume hood.[5]
Hazard Summary:
-
H302 + H332: Harmful if swallowed or if inhaled.[6]
-
H311: Toxic in contact with skin.[6]
-
H315: Causes skin irritation.[6]
-
H318: Causes serious eye damage.[6]
Precautionary Measures:
-
P261 & P264: Avoid breathing dust/fume/gas/mist/vapors/spray and wash skin thoroughly after handling.[6]
-
P270 & P271: Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area.[6]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][6]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5]
Synthesis and Purification Protocols
The synthesis of 5-Chloro-2-methoxyphenylboronic acid is typically achieved through a lithium-halogen exchange reaction followed by borylation.
Synthesis Protocol
A representative protocol for the synthesis of 5-Chloro-2-methoxyphenylboronic acid involves the reaction of 2-bromo-4-chloroanisole with n-butyllithium, followed by quenching with an electrophilic borate ester.[1]
Materials:
-
2-Bromo-4-chloroanisole
-
n-Butyllithium (n-BuLi), 2.5 M in hexane
-
Trimethyl borate (B(OMe)₃)
-
Anhydrous solvent (e.g., THF or Diethyl Ether)
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a dry reaction flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 2-bromo-4-chloroanisole (1.0 eq.) in an anhydrous solvent.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.0 eq.) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 30 minutes.
-
Add trimethyl borate (approx. 3.0 eq.) dropwise to the reaction mixture, continuing to maintain the temperature at -78 °C.
-
Allow the reaction to proceed at -78 °C for 2 hours.
-
After 2 hours, slowly warm the reaction mixture to room temperature.
-
Quench the reaction by carefully adding water.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-Chloro-2-methoxyphenylboronic acid.[1]
The crude product is often obtained as a white semi-solid and may be used directly in subsequent reactions without further purification.[1]
Purification Protocol
If higher purity is required, the crude product can be purified using standard techniques for boronic acids.
Aqueous Workup with Base:
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Wash the organic layer with a basic aqueous solution (e.g., 1 M NaOH). The acidic boronic acid will deprotonate to form a water-soluble boronate salt, which partitions into the aqueous layer.
-
Separate the aqueous layer.
-
Re-acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the purified boronic acid.
-
Filter the solid, wash with cold water, and dry under vacuum.
Recrystallization:
-
If the product is a solid, dissolve it in a minimum amount of a suitable hot solvent (e.g., an ethanol/water or ethyl acetate/hexanes mixture).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Applications in Organic Synthesis
The primary application of 5-Chloro-2-methoxyphenylboronic acid is as a coupling partner in Suzuki-Miyaura cross-coupling reactions. This powerful palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate, enabling the synthesis of complex biaryl and heteroaryl structures.
Representative Suzuki-Miyaura Coupling Protocol
This protocol provides a general methodology for the coupling of 5-Chloro-2-methoxyphenylboronic acid with an aryl halide. Conditions may require optimization depending on the specific substrate.
Materials:
-
5-Chloro-2-methoxyphenylboronic acid (1.2 eq.)
-
Aryl Halide (e.g., Aryl Bromide) (1.0 eq.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.)
-
Solvent System (e.g., Dioxane/Water or Toluene/Water)
Procedure:
-
To a dry reaction vessel (e.g., a Schlenk flask) containing a stir bar, add the aryl halide (1.0 eq.), 5-Chloro-2-methoxyphenylboronic acid (1.2 eq.), and the base (2.0-3.0 eq.).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst under the inert atmosphere.
-
Add the degassed solvent system (e.g., a 4:1 mixture of organic solvent to water).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.[7]
References
- 1. 5-Chloro-2-methoxyphenylboronic acid | 89694-48-4 [m.chemicalbook.com]
- 2. 5-Chloro-2-methoxyphenylboronic Acid (contains varying amo… [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 97760-98-0 Cas No. | 4 | Matrix Scientific [matrixscientific.com]
- 5. rose-hulman.edu [rose-hulman.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
